molecular formula C9H16N2O4 B14700544 Cyclopentane-1,1-dimethanol, dicarbamate CAS No. 25451-50-7

Cyclopentane-1,1-dimethanol, dicarbamate

Cat. No.: B14700544
CAS No.: 25451-50-7
M. Wt: 216.23 g/mol
InChI Key: OMRAPVPZNVLTSF-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dimethanol, dicarbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₄ It is known for its unique structure, which includes a cyclopentane ring substituted with two methanol groups and two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane-1,1-dimethanol, dicarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclopentane-1,1-dimethanol with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with ammonia or an amine to yield the dicarbamate product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,1-dimethanol, dicarbamate undergoes various chemical reactions, including:

    Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbamate groups can be reduced to form amines.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Cyclopentane-1,1-dicarboxylic acid.

    Reduction: Cyclopentane-1,1-dimethanol, diamine.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Cyclopentane-1,1-dimethanol, dicarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of cyclopentane-1,1-dimethanol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Cyclopentane-1,1-dimethanol, dicarbamate can be compared with other similar compounds, such as:

    Cyclopentane-1,1-dimethanol: Lacks the carbamate groups, making it less reactive in certain chemical reactions.

    Cyclopentane-1,1-dicarboxylic acid: Contains carboxylic acid groups instead of carbamates, leading to different chemical properties and reactivity.

    Cyclopentane-1,1-dimethanol, diamine: Contains amine groups instead of carbamates, which can affect its biological activity and chemical reactivity.

The uniqueness of this compound lies in its combination of methanol and carbamate groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

25451-50-7

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

[1-(carbamoyloxymethyl)cyclopentyl]methyl carbamate

InChI

InChI=1S/C9H16N2O4/c10-7(12)14-5-9(3-1-2-4-9)6-15-8(11)13/h1-6H2,(H2,10,12)(H2,11,13)

InChI Key

OMRAPVPZNVLTSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC(=O)N)COC(=O)N

Origin of Product

United States

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